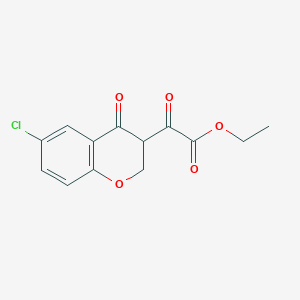

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

CAS No.:

Cat. No.: VC15897371

Molecular Formula: C13H11ClO5

Molecular Weight: 282.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClO5 |

|---|---|

| Molecular Weight | 282.67 g/mol |

| IUPAC Name | ethyl 2-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)-2-oxoacetate |

| Standard InChI | InChI=1S/C13H11ClO5/c1-2-18-13(17)12(16)9-6-19-10-4-3-7(14)5-8(10)11(9)15/h3-5,9H,2,6H2,1H3 |

| Standard InChI Key | XWZOTBYAIILBHX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)C1COC2=C(C1=O)C=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a chromanone backbone (a benzopyran-4-one system), a bicyclic framework comprising a benzene ring fused to a pyrone ring. Key substituents include:

-

A chloro group at the 6-position of the benzene ring, enhancing electrophilic reactivity and influencing intermolecular interactions.

-

A ketone group at the 4-position of the pyrone ring, contributing to hydrogen-bonding capabilities.

-

An ethyl oxoacetate group at the 3-position, introducing ester and ketone functionalities that modulate solubility and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClO₅ |

| Molecular Weight | 282.67 g/mol |

| IUPAC Name | ethyl 2-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)-2-oxoacetate |

| Canonical SMILES | CCOC(=O)C(=O)C1COC2=C(C1=O)C=C(C=C2)Cl |

| InChI Key | XWZOTBYAIILBHX-UHFFFAOYSA-N |

The chloro and oxo groups create a polarized electronic environment, rendering the compound susceptible to nucleophilic attack at the carbonyl centers. The ethyl ester group enhances lipophilicity (clogP ≈ 2.6), favoring membrane permeability but potentially limiting aqueous solubility .

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogous chromanones exhibit characteristic infrared (IR) absorptions for carbonyl groups (1,680–1,750 cm⁻¹) and aromatic C-Cl stretching (550–850 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), the chromanone protons (δ 2.5–3.5 ppm for CH₂ in the pyrone ring), and the aromatic protons (δ 6.8–7.5 ppm).

Synthetic Pathways and Methodological Considerations

General Synthesis Strategy

The synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate typically involves multi-step sequences starting from chromanone precursors. A plausible route includes:

-

Chromanone Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions to yield the benzopyran-4-one core.

-

Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce the 6-chloro substituent.

-

Oxoacetate Installation: Condensation of the chromanone with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to introduce the oxoacetate side chain .

Table 2: Comparative Synthesis Approaches for Analogous Chromanones

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | PCl₅, DMF, 80°C | 72 |

| Esterification | Ethyl oxalyl chloride, Et₃N | 68 |

| Purification | Column chromatography (SiO₂) | 95 |

A study on structurally related 4-aminoquinazoline-2-carboxamides highlights the utility of phosphorus oxychloride (POCl₃) for chlorination and DME as a solvent for high-yield reactions . Similar conditions could be adapted for this compound’s synthesis, though optimization may be required to address steric hindrance from the oxoacetate group.

Challenges in Synthesis

-

Regioselectivity: Ensuring exclusive chlorination at the 6-position requires careful control of reaction conditions, as competing substitution at the 5- or 7-positions may occur.

-

Stability of the Oxoacetate Group: The α-ketoester moiety is prone to hydrolysis under basic or aqueous conditions, necessitating anhydrous reaction environments.

| Compound | Target | IC₅₀/Ki | Therapeutic Area |

|---|---|---|---|

| 6-Chloro-4-oxochroman | PAK4 | 9 nM | Oncology |

| Ethyl oxoacetate analog | KEAP1-Nrf2 | Not reported | Neurodegeneration |

Pharmacokinetic and Toxicological Profile

ADME Considerations

-

Absorption: The compound’s moderate lipophilicity (clogP ≈ 2.6) suggests reasonable gastrointestinal absorption but potential first-pass metabolism due to esterase activity.

-

Metabolism: Hepatic esterases likely hydrolyze the ethyl ester to the corresponding carboxylic acid, which may undergo glucuronidation. The chloro substituent could decelerate cytochrome P450-mediated oxidation.

Toxicity Risks

-

Reactive Metabolites: The α-ketoester moiety may form reactive electrophiles, posing a risk of hepatotoxicity.

-

Off-Target Effects: Unselective kinase inhibition could lead to cardiovascular or immune-related adverse events, as seen with broad-spectrum kinase inhibitors .

Future Directions in Research and Development

Priority Areas for Investigation

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity, such as microwave-assisted reactions or flow chemistry.

-

Target Deconvolution: High-throughput screening against kinase libraries and redox-related targets to identify primary mechanisms of action.

-

Prodrug Strategies: Masking the ester group as a tert-butyl or pivaloyloxymethyl derivative to enhance metabolic stability.

Translational Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume